Chromane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of chromane-2-carboxylic acid and its derivatives can be achieved through various synthetic routes that involve complex reactions and catalysts. For example, the synthesis and properties of thiochromones, a closely related category, involve the integration of methods that result in compounds with diverse substituents and biological activities. These methods highlight the chemical reactivity and the potential for producing functionalized derivatives with specific electronic groups, enhancing their applicability in various fields (Sosnovskikh, 2018).
Scientific Research Applications
Photoreleasable Protecting Group for Carboxylic Acids : The 2,5-dimethylphenacyl chromophore is effective in removing protecting groups from carboxylic acids through direct photolysis in benzene or methanol without needing a photosensitizer (Klan, Heger, & Zabadal, 2000).
Synthesis of Bioactive Compounds : The compound has been used in the enantiospecific synthesis of chromanone-2-carboxylates and chroman-2-carboxylates, which are valuable in the synthesis of bioactive compounds like repinotan (D. Kim et al., 2015).
Synthesis of Hydrazines and Hydrazides : Acetic acid on 2-morpholinochromanes easily produces chroman-2-ols, which are then used to synthesize hydrazines and hydrazides of carboxylic acids (Semenova et al., 2020).
Catalytic Enantioselective Cycloadditions : Novel chiral carboxylic acid catalysts facilitate highly enantioselective [4+2] cycloadditions of acetals, resulting in the synthesis of polycyclic chromanes (Zhu et al., 2020).
Inhibition of Nuclear Factor-κB Activity : Certain chroman-2-carboxylic acid N-(substituted)phenylamides effectively inhibit nuclear factor-κB activity, indicating potential therapeutic applications (Kwak et al., 2008).
Synthesis of Pharmaceutical Agents : Optically active 6-substituted 2-(aminomethyl)chromans can be synthesized from readily available chroman 2-carboxylic acid precursors, offering potential for chroman-derived pharmaceutical agents (Zhang et al., 2004).
Safety And Hazards
Chromane-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
Chromane-2-carboxylic acid has been recognized as a privileged structure for new drug invention and development . The substitution pattern of the chromone scaffold determines different types of biological activities . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules during the last eight to ten years .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
Record name | Chromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_683 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromane-2-carboxylic acid | |
CAS RN |
51939-71-0 | |
Record name | Chromane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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